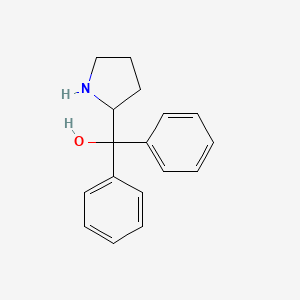

Diphenyl(pyrrolidin-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

63401-04-7 |

|---|---|

Molecular Formula |

C17H19NO |

Molecular Weight |

253.34 g/mol |

IUPAC Name |

diphenyl(pyrrolidin-2-yl)methanol |

InChI |

InChI=1S/C17H19NO/c19-17(16-12-7-13-18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16,18-19H,7,12-13H2 |

InChI Key |

OGCGXUGBDJGFFY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |

Origin of Product |

United States |

Foundational & Exploratory

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol chemical properties

An In-Depth Technical Guide to (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol: Properties, Synthesis, and Applications in Asymmetric Catalysis

Introduction: A Cornerstone of Asymmetric Synthesis

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol, commonly referred to as (S)-Diphenylprolinol, is a chiral amino alcohol that has become an indispensable tool in modern organic chemistry.[1] Its unique structure, derived from the natural amino acid L-proline, features a stereodefined pyrrolidine ring and two bulky phenyl groups attached to a carbinol center. This specific arrangement makes it an exceptionally valuable chiral auxiliary and, more importantly, a precursor to one of the most powerful catalysts in asymmetric synthesis.[1][2]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of (S)-Diphenylprolinol. We will delve into its fundamental chemical properties, detail its synthesis, and explore its pivotal role in catalyzing enantioselective reactions, with a primary focus on its application in the renowned Corey-Bakshi-Shibata (CBS) reduction. Its utility in the pharmaceutical industry is profound, enabling the precise construction of chiral centers essential for the production of single-enantiomer drugs.[1][3][4]

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of (S)-Diphenylprolinol are critical for its handling, storage, and application in synthesis. It is a white to off-white crystalline solid, generally stable under standard laboratory conditions.[5]

| Property | Value | Source(s) |

| CAS Number | 112068-01-6 | [6][7][8] |

| Molecular Formula | C₁₇H₁₉NO | [6][7][8] |

| Molecular Weight | 253.34 g/mol | [6][7][8] |

| Appearance | White to beige/off-white crystalline powder | [5] |

| Melting Point | 73-80 °C | [5][6][9] |

| Boiling Point | ~411.3 °C at 760 mmHg | [5][6] |

| Specific Rotation [α] | -59° to -67° (c=3, in methanol or chloroform) | [5][6][9] |

| Solubility | Soluble in chloroform and other common organic solvents. | [5][6] |

| Density | ~1.1 g/cm³ | [6] |

Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are essential for identity confirmation and are readily available through chemical databases.[10]

Synthesis: From L-Proline to a Chiral Workhorse

The most common and reliable synthesis of enantiomerically pure (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol begins with the readily available chiral pool starting material, L-proline.[1] The core of the synthesis involves the addition of two phenyl groups to the carboxyl carbon of a proline derivative, typically via a Grignard reaction.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of (S)-Diphenylprolinol.

Detailed Experimental Protocol: Grignard Addition to L-Proline Methyl Ester

This protocol describes a common lab-scale synthesis. The choice of a proline ester is crucial as it is more reactive towards the Grignard reagent than the free carboxylic acid. Phenylmagnesium chloride or bromide are the standard nucleophiles.

-

Preparation of Grignard Reagent: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), prepare Phenylmagnesium Chloride from magnesium turnings and chlorobenzene in anhydrous tetrahydrofuran (THF).

-

Reaction Setup: In a separate flame-dried flask, suspend L-proline methyl ester hydrochloride in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

-

Grignard Addition: Add the prepared Phenylmagnesium Chloride solution dropwise to the stirred proline ester suspension. Causality Note: A significant excess of the Grignard reagent (typically >2 equivalents) is required. The first equivalent deprotonates the amine hydrochloride, and at least two more equivalents are needed for the double addition to the ester carbonyl to form the tertiary alcohol. The slow, dropwise addition at low temperature is critical to control the exothermic reaction and prevent side reactions.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.[5]

-

Workup (Quenching): Carefully quench the reaction by slowly adding it to a saturated aqueous solution of ammonium chloride (NH₄Cl) cooled in an ice bath.[5] Causality Note: NH₄Cl is a mild acid that effectively hydrolyzes the magnesium alkoxide and neutralizes any excess Grignard reagent without causing undesired side reactions that a strong acid might induce.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.[5]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., hexane or toluene) to yield the final product as a white crystalline solid.[11]

Core Application: The Corey-Bakshi-Shibata (CBS) Reduction

The most prominent application of (S)-Diphenylprolinol is as a precursor to the chiral oxazaborolidine catalyst used in the Corey-Bakshi-Shibata (CBS) reduction.[5][7][12] This reaction is a cornerstone of asymmetric synthesis, providing a reliable and highly enantioselective method for reducing prochiral ketones to their corresponding chiral secondary alcohols.[13][14]

Mechanism of the CBS Reduction

The catalytic cycle of the CBS reduction is a well-studied, elegant mechanism that explains the high degree of stereocontrol.[15][16] The process relies on the formation of a rigid, chiral catalyst-borane complex that directs the hydride delivery to one specific face of the ketone.

-

Catalyst-Borane Complex Formation: The Lewis basic nitrogen atom of the (S)-Diphenylprolinol-derived oxazaborolidine catalyst coordinates to a molecule of borane (BH₃), which acts as the stoichiometric hydride source.[13][15] This coordination activates the borane, making it a more potent hydride donor.[15]

-

Ketone Coordination: The same catalyst-borane complex also functions as a chiral Lewis acid. The endocyclic boron atom of the oxazaborolidine becomes more Lewis acidic and coordinates to the carbonyl oxygen of the ketone substrate.[15] Steric interactions dictate that the ketone coordinates in a way that places its larger substituent (R_L) away from the bulky diphenylmethyl group of the catalyst, positioning the smaller substituent (R_S) closer.[13]

-

Hydride Transfer: The hydride is transferred from the activated borane to the carbonyl carbon via a rigid, six-membered ring transition state.[13] This intramolecular, face-selective transfer ensures high enantioselectivity.[13]

-

Product Release and Catalyst Regeneration: After hydride transfer, the resulting alkoxyborane is released, and the oxazaborolidine catalyst is regenerated to re-enter the catalytic cycle.[15] A final aqueous or acidic workup is required to hydrolyze the alkoxyborane and liberate the chiral alcohol product.[13]

Catalytic Cycle Diagram

Caption: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Representative Protocol: Asymmetric Reduction of Acetophenone

This protocol illustrates a typical CBS reduction. The success of the reaction is highly dependent on anhydrous conditions, as water can react with the borane and the catalyst, diminishing enantioselectivity.[13][15]

-

Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (5-10 mol%) in anhydrous THF. Add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (0.6 equivalents) and stir at room temperature to form the oxazaborolidine catalyst in situ.

-

Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., 0 °C or -20 °C).

-

Substrate and Reagent Addition: Simultaneously, add a solution of acetophenone (1.0 equivalent) in anhydrous THF and a separate solution of the borane complex (1.0 equivalent) in anhydrous THF dropwise over several hours using syringe pumps. Causality Note: The slow, simultaneous addition maintains a low concentration of both the ketone and free borane, which minimizes the non-catalyzed background reduction, thereby maximizing enantiomeric excess (ee).

-

Reaction Monitoring: Stir the reaction at the set temperature until completion, as monitored by TLC or GC.

-

Workup: Quench the reaction by the slow, careful addition of methanol. This safely destroys any excess borane. Remove the solvents under reduced pressure.

-

Hydrolysis and Extraction: Redissolve the residue in diethyl ether and wash with 1M HCl to hydrolyze the alkoxyborane and remove the catalyst precursor into the aqueous layer. Separate the layers and extract the aqueous phase with ether.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude alcohol via flash column chromatography to yield (S)-1-phenylethanol. The enantiomeric excess can be determined by chiral HPLC or GC analysis.

Further Applications in Drug Development and Synthesis

While its role in the CBS reduction is paramount, the utility of (S)-Diphenylprolinol extends to other critical asymmetric transformations valuable in drug discovery.

-

Enantioselective Alkylations: It serves as a catalyst or ligand for the asymmetric addition of organometallic reagents, such as diethylzinc, to aldehydes, producing chiral secondary alcohols with high enantioselectivity.[1][17][18]

-

Chiral Ligand Synthesis: The pyrrolidine scaffold can be further modified to create a diverse range of chiral ligands for various metal-catalyzed reactions.[17]

-

Heterogeneous Catalysis: (S)-Diphenylprolinol has been functionalized and immobilized onto solid supports like mesoporous silica (SBA-15), creating recyclable, heterogeneous catalysts that are highly desirable for industrial-scale green chemistry processes.[17]

Safety, Handling, and Storage

As a laboratory chemical, (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol requires careful handling to minimize risk.

-

Hazard Identification: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[4][6][8]

-

Handling Precautions: Always handle in a well-ventilated area or a chemical fume hood.[4][6] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][6] Avoid generating dust.[6]

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6] It is recommended to store below +30°C under an inert atmosphere.[5][6]

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[6] |

| P264 | Wash skin thoroughly after handling.[6] |

| P280 | Wear protective gloves/eye protection/face protection.[6] |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[6] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |

Conclusion

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol is far more than a simple chiral alcohol; it is a pivotal enabling molecule in the field of asymmetric synthesis. Its straightforward preparation from L-proline and its remarkable efficacy as a catalyst precursor for the CBS reduction have cemented its status as a fundamental tool for chemists in both academic and industrial settings. The ability to predictably and efficiently create specific stereoisomers is a critical requirement in drug development, and (S)-Diphenylprolinol provides one of the most robust and elegant solutions to this challenge, continuing to facilitate innovation in the synthesis of complex, life-saving therapeutics.

References

- Corey-Bakshi-Shibata Reduction: Mechanism & Examples. (n.d.). NROChemistry.

- Exploring the Synthesis and Applications of (S)-α,α-Diphenyl-2-Pyrrolidinemethanol for Chemical Researchers. (n.d.). DC Fine Chemicals.

- Corey-Bakshi-Shibata Reduction. (n.d.). Organic Chemistry Portal.

- Corey-Bakshi-Shibata Reduction. (n.d.). Alfa Chemistry.

- CBS catalyst. (n.d.). Grokipedia.

- (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol. (n.d.). Echemi.

- (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol. (n.d.). ChemicalBook.

- (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol, CAS 112068-01-6. (n.d.). Santa Cruz Biotechnology.

- (S)-(−)-α,α-Diphenyl-2-pyrrolidinemethanol. (n.d.). Sigma-Aldrich.

- Corey-Itsuno, Corey-Bakshi-Shibata Reduction. (2021). YouTube.

- 2-Pyrrolidinemethanol, alpha,alpha-diphenyl-, (S)-. (n.d.). PubChem.

- (S)-(−)-α,α-Diphenyl-2-pyrrolidinemethanol. (n.d.). Sigma-Aldrich.

- (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol, 98%. (n.d.). Aspira Chemical.

- Diphenylprolinol. (n.d.). Wikipedia.

- Notes. (n.d.). Organic Syntheses.

- (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol(112068-01-6) 1 H NMR. (n.d.). ChemicalBook.

- (S)-α,α-Diphenyl-2-Pyrrolidinemethanol: A Chemical Marvel. (2024). ChemicalBook.

- (S)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol: properties, synthesis and safety. (2023). ChemicalBook.

- What are the Applications of (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (DPPM) in Organic Synthesis? (n.d.). Guidechem.

- Enantioselective reduction of ketones. (n.d.). Wikipedia.

- (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol. (n.d.). ChemicalBook.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Diphenylprolinol - Wikipedia [en.wikipedia.org]

- 3. (S)-α,α-Diphenyl-2-Pyrrolidinemethanol: A Chemical Marvel_Chemicalbook [chemicalbook.com]

- 4. (S)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol: properties, synthesis and safety_Chemicalbook [chemicalbook.com]

- 5. (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol CAS#: 112068-01-6 [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. scbt.com [scbt.com]

- 8. 2-Pyrrolidinemethanol, alpha,alpha-diphenyl-, (S)- | C17H19NO | CID 2724899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (S)-(-)-α,α-二苯基脯氨醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol(112068-01-6) 1H NMR [m.chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. grokipedia.com [grokipedia.com]

- 13. youtube.com [youtube.com]

- 14. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 15. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 16. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 17. Page loading... [wap.guidechem.com]

- 18. (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 112068-01-6 [chemicalbook.com]

A Comprehensive Technical Guide to (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol, a chiral amino alcohol, stands as a cornerstone in modern asymmetric synthesis. This guide provides an in-depth exploration of its chemical identity, properties, synthesis, and pivotal applications, with a particular focus on its role as a precursor to the renowned Corey-Bakshi-Shibata (CBS) catalyst. By delving into the mechanistic underpinnings of its catalytic activity, this document serves as a critical resource for researchers aiming to leverage this versatile molecule for the stereoselective synthesis of complex chemical entities.

Compound Identification and Physicochemical Properties

(R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol, also known as α,α-Diphenyl-D-prolinol, is a chiral organic compound widely utilized in asymmetric catalysis. Its unique stereochemistry, stemming from the proline backbone and the two phenyl groups at the α-carbon, makes it a valuable ligand and catalyst precursor in a multitude of chemical transformations.

Chemical Identifiers:

Physicochemical Data Summary:

| Property | Value | Source |

| Appearance | White to off-white solid/powder to crystal.[2][4] | [2][4] |

| Melting Point | 77-80 °C[1][4] | [1][4] |

| Optical Activity | [α]20/D +69° (c = 3 in chloroform)[1][4] | [1][4] |

| Solubility | Soluble in organic solvents like chloroform, ethanol, and dichloromethane; limited solubility in water.[4] | [4] |

Synthesis and Chiral Resolution: Pathways to Enantiopurity

The synthesis of enantiomerically pure (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol is of paramount importance for its applications in asymmetric synthesis. Several synthetic routes have been developed, often starting from the readily available and inexpensive chiral pool starting material, D-proline.

Grignard Reaction with Proline Esters

A common and effective method involves the reaction of a D-proline ester with an excess of a phenyl Grignard reagent, such as phenylmagnesium bromide or phenylmagnesium chloride.[6] The causality behind this choice lies in the nucleophilic addition of the Grignard reagent to the ester carbonyl group, followed by a second addition to the resulting ketone intermediate, yielding the desired tertiary alcohol. The use of an excess of the Grignard reagent is crucial to drive the reaction to completion and avoid the formation of byproducts.

Illustrative Experimental Protocol (Conceptual):

-

Esterification of D-proline: D-proline is first converted to its corresponding ester (e.g., methyl or ethyl ester) to activate the carboxylic acid functionality for nucleophilic attack.

-

Grignard Reaction: The D-proline ester is then treated with an excess of phenylmagnesium bromide in an appropriate ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, under anhydrous conditions to prevent quenching of the Grignard reagent.[6]

-

Work-up and Purification: The reaction is quenched with a suitable proton source (e.g., saturated aqueous ammonium chloride solution), followed by extraction and purification of the crude product, typically by crystallization or column chromatography.[7]

Chiral Resolution of Racemic α,α-Diphenyl-2-pyrrolidinemethanol

In cases where a racemic mixture of α,α-diphenyl-2-pyrrolidinemethanol is synthesized, chiral resolution is necessary to isolate the desired (R)-enantiomer. Diastereomeric salt formation is a classical and scalable technique for this purpose.[8] This method leverages the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral acid.[9] These diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[9]

Workflow for Chiral Resolution:

Caption: Simplified Catalytic Cycle of the CBS Reduction.

Broader Applications in Asymmetric Synthesis

Beyond its role in the CBS reduction, derivatives of (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol, such as its silyl ethers, have emerged as powerful organocatalysts for a variety of asymmetric transformations. [10]These include:

-

Michael Additions: Catalyzing the enantioselective conjugate addition of aldehydes and other nucleophiles to α,β-unsaturated compounds. [11]* α-Benzoyloxylation of Aldehydes: Promoting the direct and asymmetric α-functionalization of aldehydes. [12]* Domino Reactions: Facilitating cascade reactions to construct complex molecular architectures with high stereocontrol. [13]

Analytical and Quality Control Considerations

Ensuring the enantiomeric purity and chemical integrity of (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol is critical for its successful application. A suite of analytical techniques is employed for this purpose:

-

Chiral High-Performance Liquid Chromatography (HPLC): A primary method for determining the enantiomeric excess (ee) of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and purity. [14]Chiral solvating agents can also be used in NMR to determine enantiomeric purity. [15]* Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. [14]* Optical Rotation Measurement: To confirm the chiroptical properties of the enantiomerically pure compound. [1]

Conclusion

(R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol is a privileged chiral molecule that has had a profound impact on the field of asymmetric synthesis. Its straightforward preparation from D-proline and its pivotal role as the precursor to the highly effective CBS catalyst have solidified its importance in both academic research and industrial drug development. As the demand for enantiomerically pure compounds continues to grow, the utility and applications of this versatile chiral building block are poised to expand even further.

References

-

(R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol. Sigma-Aldrich.

-

(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol. TCI Chemicals.

-

(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol 98.0+%, TCI America. Fisher Scientific.

-

(R)-(+)-a,a-Diphenyl-2-pyrrolidinemethanol. ChemicalBook.

-

(R)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol. Sunway Pharm Ltd.

-

Li, G., Cao, J., Zong, W., Lei, X., & Tan, R. (2016). Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. Organic Chemistry Frontiers, 3, 96-102.

-

(R)-Diphenylprolinol. ChemBK.

-

Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry.

-

Corey–Itsuno reduction. Wikipedia.

-

CBS Reduction, Enantioselective Catalysis. Organic Chemistry, Reaction Mechanism.

-

Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal.

-

Diphenylprolinol silyl ether as a catalyst in an asymmetric, catalytic and direct α-benzoyloxylation of aldehydes. Chemical Communications.

-

Reddy, A. A., & Prasad, K. R. (2018). Addition of the Lithium Anion of Diphenylmethanol Methyl/Methoxymethyl Ether to Nonracemic Sulfinimines: Two-Step Asymmetric Synthesis of Diphenylprolinol Methyl Ether and Chiral (Diphenylmethoxymethyl)amines. The Journal of Organic Chemistry, 83(15), 8537-8545.

-

Diphenylprolinol silyl ether 1‐mediated asymmetric conjugate additions. ResearchGate.

-

Diphenylprolinol silyl ether as a catalyst in an asymmetric, catalytic and direct alpha-benzoyloxylation of aldehydes. PubMed.

-

Process for preparing enantiomerically pure diarylprolinols. Google Patents.

-

New Chiral Pyridine Prolinol Derivatives and Preliminary Study on Asymmetric Catalytic Reaction. ResearchGate.

-

CBS catalyst. Wikipedia.

-

Hayashi, Y., Hattori, S., & Koshino, S. (2022). Asymmetric Flow Reactions Catalyzed by Immobilized Diphenylprolinol Alkyl Ether: Michael Reaction and Domino Reactions. Chemistry–An Asian Journal, 17(14), e202200314.

-

Notes - Organic Syntheses.

-

(S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c]O[1][2][3]XAZABOROLE-BORANE COMPLEX. Organic Syntheses Procedure.

-

Diphenylprolinol. Wikipedia.

-

(R)-α,α-Diphenylprolinol. CymitQuimica.

-

(R)-(+)-alpha,alpha-Diphenylprolinol, 99%, Thermo Scientific. Fisher Scientific.

-

Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro.

-

Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.

-

Diphenylprolinol. PubChem.

Sources

- 1. (R)-(+)-α,α-二苯基脯氨醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol | 22348-32-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. (R)-(+)-a,a-Diphenyl-2-pyrrolidinemethanol | 22348-32-9 [chemicalbook.com]

- 5. (R)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol - CAS:22348-32-9 - Sunway Pharm Ltd [3wpharm.com]

- 6. US5527923A - Process for preparing enantiomerically pure diarylprolinols - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. pharmtech.com [pharmtech.com]

- 10. Diphenylprolinol silyl ether as a catalyst in an asymmetric, catalytic and direct α-benzoyloxylation of aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Diphenylprolinol silyl ether as a catalyst in an asymmetric, catalytic and direct alpha-benzoyloxylation of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Asymmetric Flow Reactions Catalyzed by Immobilized Diphenylprolinol Alkyl Ether: Michael Reaction and Domino Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Diphenylprolinol | C17H19NO | CID 204386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to Diphenyl(pyrrolidin-2-yl)methanol: Properties, Synthesis, and Applications in Asymmetric Catalysis

Executive Summary: Diphenyl(pyrrolidin-2-yl)methanol (DPPM), commonly known as diphenylprolinol, is a chiral β-amino alcohol that has become an indispensable tool in modern organic chemistry. Available as both (R) and (S) enantiomers, its primary significance lies in its role as a precursor to highly effective catalysts for asymmetric synthesis. This guide provides an in-depth analysis of its physicochemical properties, a detailed protocol for its synthesis from the chiral pool, and a thorough exploration of its core applications, particularly in the seminal Corey-Bakshi-Shibata (CBS) reduction. This document is intended for researchers, chemists, and drug development professionals who leverage stereoselective synthesis to construct complex molecular architectures.

Introduction to this compound (DPPM)

This compound is a C2-symmetric chiral auxiliary derived from the natural amino acid proline. Its structure, featuring a rigid pyrrolidine ring, a hydroxyl group, and two bulky phenyl substituents, creates a well-defined chiral environment that is fundamental to its function. While it has found some use as a ligand and resolving agent, its most impactful application is as a stoichiometric or catalytic controller of stereochemistry in the synthesis of chiral molecules.[1][2]

The enantiomers of DPPM are precursors to the renowned oxazaborolidine catalysts used in the Corey-Bakshi-Shibata (CBS) reduction, a powerful method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[3][4] This reaction is a cornerstone of asymmetric synthesis and is widely employed in the pharmaceutical industry for the production of single-enantiomer drugs, where stereochemistry is critical for therapeutic efficacy and safety.[4][5] Understanding the properties and synthesis of DPPM is therefore essential for any scientist engaged in the stereocontrolled synthesis of organic compounds.

Physicochemical Properties and Specifications

The fundamental properties of both the (R) and (S) enantiomers of this compound are summarized below. This data is critical for its handling, characterization, and application in synthesis.

| Property | Value | References |

| Molecular Formula | C₁₇H₁₉NO | [3][6][7] |

| Molecular Weight | 253.35 g/mol | [4][6][7] |

| Appearance | White to off-white or pale yellow crystalline solid | [5][6][7] |

| Melting Point | 77-80 °C | [6] |

| CAS Number | (R)-enantiomer: 22348-32-9(S)-enantiomer: 112068-01-6 | [6][7] |

| Optical Rotation ([α]²⁰/D) | (R)-enantiomer: +69° (c=3, chloroform)(S)-enantiomer: -67° (c=3, chloroform) | |

| Solubility | Soluble in chloroform and methanol | [5][6] |

| pKa (Predicted) | 13.15 ± 0.29 | [6] |

Synthesis of Enantiopure this compound

The most common and reliable synthesis of enantiopure DPPM utilizes the corresponding enantiomer of proline as a readily available starting material from the chiral pool. The key transformation is the double addition of a phenyl Grignard reagent to the proline ester, which constructs the tertiary alcohol functionality.

Synthetic Strategy and Mechanistic Considerations

The synthesis is a robust, multi-step process that is scalable and reproducible.[1] The choice of L-proline to yield (S)-DPPM (or D-proline for (R)-DPPM) is a classic example of chiral pool synthesis, where the stereochemistry of the final product is directly inherited from the starting material.

The critical step is the Grignard reaction. Phenylmagnesium bromide is a powerful nucleophile and a strong base. Two equivalents are required to react with the ester group of the protected proline. The reaction proceeds through a ketone intermediate which is immediately attacked by a second equivalent of the Grignard reagent to form the tertiary alcohol. Anhydrous conditions are paramount, as any protic solvent (like water) will rapidly quench the Grignard reagent, halting the reaction and reducing the yield.

Detailed Experimental Protocol: Synthesis of (S)-DPPM from L-Proline

This protocol describes a laboratory-scale synthesis adapted from established procedures.[1][8]

Step 1: Esterification of L-Proline

-

Suspend L-proline (1 equiv.) in methanol (approx. 5-10 mL per gram of proline).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂, 1.2 equiv.) dropwise. The solid will dissolve as the reaction proceeds.

-

Causality: Thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the Fischer esterification of the carboxylic acid. This method avoids the need to handle gaseous HCl directly.

-

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Remove the solvent under reduced pressure to yield L-proline methyl ester hydrochloride as a white solid, which can be used in the next step without further purification.

Step 2: Grignard Addition to Proline Methyl Ester

-

Prepare a three-necked round-bottom flask, equipped with a dropping funnel and a reflux condenser, under a nitrogen atmosphere. All glassware must be rigorously dried.

-

Charge the flask with phenylmagnesium bromide solution (3.0 M in diethyl ether, >2.5 equivalents).

-

Dissolve the L-proline methyl ester hydrochloride from Step 1 in anhydrous tetrahydrofuran (THF) and add it to the dropping funnel.

-

Add the proline ester solution dropwise to the stirred Grignard reagent at 0 °C. A vigorous reaction may be observed.

-

Causality: The first equivalent of the Grignard reagent deprotonates the amine hydrochloride. The subsequent two equivalents add to the ester carbonyl to form the desired tertiary alcohol. An excess of the Grignard reagent ensures the reaction goes to completion.

-

-

After the addition is complete, stir the mixture at room temperature for 2 hours, then gently reflux for 1 hour to ensure the reaction is complete.

Step 3: Work-up and Purification

-

Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Self-Validation: A successful quench will result in the formation of a biphasic mixture with white inorganic salts. The NH₄Cl solution is a weak acid and effectively hydrolyzes the magnesium alkoxide complex without creating a strongly acidic environment that could promote side reactions.

-

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a hexane/chloroform mixture to yield (S)-Diphenyl(pyrrolidin-2-yl)methanol as colorless crystals.[1]

Synthetic Workflow Diagram

Caption: Synthetic route to (S)-DPPM from L-proline.

Core Applications in Asymmetric Synthesis

The utility of DPPM is most profoundly demonstrated in its conversion to powerful stereodirecting catalysts.

The Corey-Bakshi-Shibata (CBS) Reduction

The premier application of DPPM is in the preparation of the CBS catalyst, an oxazaborolidine, for the enantioselective reduction of prochiral ketones.[6]

Catalyst Formation: DPPM reacts with a borane source, such as borane-dimethyl sulfide complex (BMS), to form the rigid, bicyclic oxazaborolidine structure. This catalyst coordinates to both the borane reducing agent and the substrate ketone.

Mechanism of Asymmetric Induction:

-

The oxazaborolidine catalyst coordinates to the lone pair of the ketone's carbonyl oxygen. The catalyst's structure forces the ketone to adopt a specific orientation to minimize steric clash between its substituents (one large, R_L, and one small, R_S) and the phenyl groups on the catalyst.

-

This coordination activates the ketone towards reduction.

-

A molecule of borane (BH₃) is delivered to the carbonyl carbon from the less sterically hindered face, as directed by the catalyst-substrate complex.

-

This stereospecific hydride delivery results in the formation of one enantiomer of the alcohol in high excess.

CBS Catalytic Cycle Diagram

Caption: Catalytic cycle of the CBS reduction.

Other Catalytic Applications

Derivatives of DPPM are also prominent in organocatalysis. The hydroxyl group can be converted into a bulky silyl ether, such as a trimethylsilyl (TMS) or triethylsilyl (TES) ether. These diarylprolinol silyl ethers, pioneered by Hayashi and Jørgensen, are highly effective organocatalysts for asymmetric Michael additions and aldol reactions, proceeding through enamine-based activation mechanisms.[9][10]

Analytical Characterization

Confirming the identity, purity, and enantiomeric excess of synthesized DPPM is crucial. A combination of spectroscopic and chromatographic techniques is employed.

| Technique | Expected Results & Interpretation |

| ¹H NMR | A complex multiplet region between ~7.2-7.6 ppm corresponding to the 10 aromatic protons of the two phenyl groups. Other characteristic peaks for the pyrrolidine and hydroxyl protons will also be present.[11][12] |

| ¹³C NMR | Signals in the aromatic region (~125-145 ppm) and the aliphatic region corresponding to the pyrrolidine ring carbons. The carbinol carbon (C-OH) signal is also a key identifier. |

| Mass Spectrometry (MS) | The electrospray ionization (ESI) mass spectrum should show a prominent protonated molecular ion peak [M+H]⁺ at m/z 254.3. |

| Chiral HPLC | This is the gold standard for determining enantiomeric purity (ee%). Using a chiral stationary phase (e.g., polysaccharide-based columns), the (R) and (S) enantiomers can be separated and quantified, allowing for precise measurement of the enantiomeric excess of the synthesized material. |

Safety and Handling

This compound is an irritant and should be handled with appropriate care in a well-ventilated fume hood.[13]

-

Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][13]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. For handling the solid powder, a dust mask is recommended.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[6]

Conclusion

This compound is more than a simple chemical compound; it is a gateway to a vast and powerful field of asymmetric synthesis. Its straightforward preparation from the chiral pool and its efficacy as a precursor to world-class catalysts like the CBS reagent have solidified its role as a vital tool for chemists. For professionals in drug development and fine chemical synthesis, mastery of the synthesis and application of DPPM is a critical skill, enabling the efficient and precise construction of the chiral molecules that shape modern medicine and materials.

References

-

Synthesis of (S)-Diphenyl(pyrrolidin-2-yl)methanol - Books. Royal Society of Chemistry. [Link]

-

Diphenylprolinol - Wikipedia. Wikipedia. [Link]

-

(S)-Diphenyl(pyrrolidin-2-yl)methanol | 112068-01-6. Pharmaffiliates. [Link]

-

(R)-Diphenyl(pyrrolidin-2-yl)methanol | 22348-32-9. Pharmaffiliates. [Link]

-

Synthesis of diphenyl-2-pyrrolidinyl-methanol and diphenyl-2-pyrrolidinyl-methane. Erowid. [Link]

-

Diphenylprolinol | C17H19NO | CID 204386. PubChem - NIH. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

2-Pyrrolidinemethanol, alpha,alpha-diphenyl-, (S)- | C17H19NO | CID 2724899. PubChem - NIH. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

- Process for preparing enantiomerically pure diarylprolinols.

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

-

Notes - Organic Syntheses. Organic Syntheses. [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed. [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. Diphenylprolinol - Wikipedia [en.wikipedia.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. (S)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol: properties, synthesis and safety_Chemicalbook [chemicalbook.com]

- 6. (R)-(+)-a,a-Diphenyl-2-pyrrolidinemethanol | 22348-32-9 [chemicalbook.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Synthesis of diphenyl-2-pyrrolidinyl-methanol and diphenyl-2-pyrrolidinyl-methane [erowid.org]

- 9. mdpi.com [mdpi.com]

- 10. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. (R)-(+)-a,a-Diphenyl-2-pyrrolidinemethanol(22348-32-9) 1H NMR [m.chemicalbook.com]

- 12. (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol(112068-01-6) 1H NMR spectrum [chemicalbook.com]

- 13. 2-Pyrrolidinemethanol, alpha,alpha-diphenyl-, (S)- | C17H19NO | CID 2724899 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Characterization of α,α-Diphenyl-L-prolinol

Introduction

α,α-Diphenyl-L-prolinol, also known as (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol, is a chiral amino alcohol that has garnered significant attention within the scientific community, particularly in the field of asymmetric synthesis.[1][2][3] Its rigid pyrrolidine ring and the presence of two bulky phenyl groups create a well-defined chiral environment, making it a highly effective catalyst and chiral auxiliary in a variety of stereoselective transformations.[4] This guide provides an in-depth analysis of two critical physicochemical properties of α,α-Diphenyl-L-prolinol: its melting point and specific optical rotation. Understanding these properties is paramount for its identification, purity assessment, and effective application in research and development.

Physicochemical Properties of α,α-Diphenyl-L-prolinol

The physical characteristics of a chiral compound are fundamental to its identity and purity. For α,α-Diphenyl-L-prolinol, a white to off-white crystalline powder, the melting point and specific optical rotation are key quality control parameters.[4]

Data Summary

The following table summarizes the reported values for the melting point and specific optical rotation of α,α-Diphenyl-L-prolinol from various sources.

| Parameter | Reported Value | Conditions | Source(s) |

| Melting Point | 76.0 to 80.0 °C | Not Applicable | [2][5][6] |

| 77-80 °C (lit.) | Not Applicable | [4][7][8] | |

| 79 °C | Not Applicable | ||

| 76°C to 78°C | Not Applicable | [9] | |

| Specific Optical Rotation | -66.5° | c=3, Chloroform | [4][5] |

| ([α]20/D) | -67° | c=3, Chloroform | [4] |

| -59° | c=3, Methanol, 25 °C | [4][7][8] | |

| -57.5° | c=3, Methanol | [9] |

Note: "c" refers to the concentration in g/100mL.

Experimental Methodologies

The accurate determination of melting point and optical rotation requires meticulous experimental technique. The following sections detail the standard operating procedures for these measurements, providing the causality behind the experimental choices.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure compound, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting point range, making it a crucial indicator of purity.[10]

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry α,α-Diphenyl-L-prolinol is packed into a capillary tube to a height of 2-3 mm.[10] Proper packing ensures uniform heat distribution.

-

Apparatus: A calibrated digital melting point apparatus is used for this determination.

-

Measurement:

-

Place the capillary tube into the heating block of the apparatus.

-

Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2).

-

The melting point is reported as the range T1-T2.

-

Causality of Experimental Choices:

-

Fine Powder: Grinding the sample into a fine powder ensures efficient heat transfer throughout the sample.

-

Slow Heating Rate: A slow heating rate near the melting point is critical for ensuring that the temperature of the heating block and the sample are in equilibrium, leading to an accurate measurement.

Optical Rotation Measurement

Optical rotation is a unique property of chiral molecules, where they rotate the plane of polarized light.[11][12] The direction and magnitude of this rotation are characteristic of the compound.[13] For α,α-Diphenyl-L-prolinol, the levorotatory nature (indicated by the negative sign) is a key identifier of the (S)-enantiomer.[11]

Protocol:

-

Solution Preparation: Accurately weigh a sample of α,α-Diphenyl-L-prolinol and dissolve it in a suitable solvent (e.g., chloroform or methanol) in a volumetric flask to a known concentration (e.g., c=3, meaning 3 g/100 mL).

-

Apparatus: A calibrated polarimeter is used for this measurement. The light source is typically a sodium D-line (589 nm).

-

Measurement:

-

Calibrate the polarimeter with a blank solvent-filled cell.

-

Fill the polarimeter cell with the prepared solution, ensuring no air bubbles are present in the light path.[14]

-

Place the cell in the polarimeter and record the observed rotation (α).

-

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using Biot's Law:[11][15]

[α] = α / (l * c)

where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Causality of Experimental Choices:

-

Solvent Choice: The solvent can influence the specific rotation, so it is crucial to report the solvent used. Chloroform and methanol are common choices for α,α-Diphenyl-L-prolinol due to its solubility.[4][7][9][16]

-

Concentration and Path Length: These parameters directly affect the observed rotation. Standardizing and accurately recording them are essential for calculating the specific rotation, which is an intrinsic property of the compound.[12]

-

Temperature Control: Optical rotation can be temperature-dependent, so measurements should be performed at a controlled temperature, typically 20°C or 25°C.

Workflow Diagrams

The following diagrams illustrate the logical flow of the experimental procedures described above.

Caption: Experimental workflow for melting point determination.

Caption: Experimental workflow for optical rotation measurement.

Conclusion

The melting point and specific optical rotation of α,α-Diphenyl-L-prolinol are fundamental physicochemical parameters that are indispensable for its quality control and effective use in synthetic applications. The well-defined melting point range of approximately 76-80 °C and a specific optical rotation of around -67° (in chloroform) are characteristic of the pure (S)-enantiomer. Adherence to rigorous experimental protocols, as outlined in this guide, is essential for obtaining accurate and reproducible data, thereby ensuring the scientific integrity of research and development endeavors that utilize this powerful chiral catalyst.

References

-

LookChem. (S)-(-)-2-AMINO-1,1-DIPHENYL-1-PROPANOL | 78603-91-5. [Link]

-

Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). To determine the specific rotation of a sugar using a polarimeter. [Link]

-

Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. [Link]

-

ChemSrc. (S)-(-)-2-AMINO-1,1-DIPHENYL-1-PROPANOL CAS#: 78603-91-5. [Link]

-

ChemSrc. (S)-2-Amino-1,1-diphenyl-1-propanol | CAS#:78603-91-5. [Link]

-

YouTube. (2017, May 16). Using a Polarimeter to Measure Specific Rotation. [Link]

-

ChemBK. (S)-Diphenylprolinol. [Link]

-

Journal of the American Chemical Society. (2023). Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation. [Link]

-

CrystEngComm. (2019). Melting point–solubility–structure correlations in chiral and racemic model cocrystals. [Link]

-

Aspira Chemical. (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol, 98%. [Link]

-

University of Calgary. (n.d.). Melting Point. [Link]

-

National Taiwan University. (n.d.). Experiment 20: Recrystallization and Melting Point Determination. [Link]

-

PubChem. (n.d.). 2-Pyrrolidinemethanol, alpha,alpha-diphenyl-, (S)-. [Link]

-

Creative Biostructure. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. [Link]

-

Chemical Dictionary. (n.d.). a,a-二苯基-N-甲基-L-脯氨醇. [Link]

- Google Patents. (n.d.). US5527923A - Process for preparing enantiomerically pure diarylprolinols.

Sources

- 1. Buy (S)-2-amino-1,1-diphenylpropan-1-ol | 78603-91-5 [smolecule.com]

- 2. (S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol | 112068-01-6 | TCI AMERICA [tcichemicals.com]

- 3. scbt.com [scbt.com]

- 4. (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol CAS#: 112068-01-6 [m.chemicalbook.com]

- 5. (S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol | 112068-01-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. (S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol | 112068-01-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 7. chembk.com [chembk.com]

- 8. (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 112068-01-6 [chemicalbook.com]

- 9. (S)-(-)-alpha,alpha-Diphenylprolinol, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 10. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 11. vernier.com [vernier.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Virtual Labs [cds-iiith.vlabs.ac.in]

- 14. youtube.com [youtube.com]

- 15. cdn.pasco.com [cdn.pasco.com]

- 16. (S)-(-)-2-AMINO-1,1-DIPHENYL-1-PROPANOL CAS#: 78603-91-5 [m.chemicalbook.com]

A Comprehensive Technical Guide to Diphenyl(pyrrolidin-2-yl)methanol: Synthesis, Applications, and Core Principles

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Diphenyl(pyrrolidin-2-yl)methanol, a pivotal chiral molecule in modern organic synthesis and drug development. Moving beyond a simple data sheet, this document elucidates the fundamental principles behind its synthesis, catalytic activity, and practical applications, offering field-proven insights for its effective utilization in a research and development setting.

Part 1: Nomenclature, Structure, and Physicochemical Properties

This compound, a chiral amino alcohol, is systematically named according to IUPAC standards. However, it is widely recognized in scientific literature by its common name, Diphenylprolinol .[1][2] The molecule exists as a racemic mixture or as individual enantiomers, with the (S)- and (R)- forms being particularly significant in asymmetric synthesis.

The structural formula of this compound is C₁₇H₁₉NO.[1][2] Its key structural features include a pyrrolidine ring, a hydroxyl group, and two phenyl groups attached to the same carbon atom. This arrangement gives rise to a chiral center at the 2-position of the pyrrolidine ring.

Synonyms and Identifiers:

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₉NO | [1][2] |

| Molar Mass | 253.34 g/mol | [1][2] |

| CAS Number (Racemate) | 63401-04-7 | [2] |

| CAS Number (R)-enantiomer | 22348-32-9 | [1][3] |

| CAS Number (S)-enantiomer | 112068-01-6 | [4] |

| Melting Point | 77-80 °C | [5][6] |

| Appearance | White to beige crystalline powder | [5] |

| Solubility | Soluble in chloroform, methanol, and other organic solvents. | [5] |

| Optical Activity ([α]20/D, c=3 in CHCl3) | (R)-(+): +69°(S)-(-): -67° | [6][7] |

Part 2: Enantioselective Synthesis – A Detailed Protocol and Mechanistic Insight

The synthesis of enantiomerically pure this compound is crucial for its application in asymmetric catalysis. A common and effective method involves the reaction of a proline derivative with a Grignard reagent. The following protocol details the synthesis of (S)-Diphenyl(pyrrolidin-2-yl)methanol from (S)-proline.

Experimental Protocol: Synthesis of (S)-Diphenyl(pyrrolidin-2-yl)methanol

This protocol is adapted from established laboratory procedures.[8]

Step 1: Esterification of (S)-Proline

-

Suspend (S)-proline in dry methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) dropwise. The causality here is the in-situ formation of methyl ester hydrochloride. Thionyl chloride reacts with methanol to form HCl and methyl sulfite, which facilitates the esterification of the carboxylic acid.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the solvent under reduced pressure to obtain (S)-proline methyl ester hydrochloride.

Step 2: Grignard Reaction

-

Prepare a solution of the (S)-proline methyl ester hydrochloride in a dry, aprotic solvent such as tetrahydrofuran (THF).

-

In a separate flask, prepare a solution of phenylmagnesium bromide (PhMgBr) in THF. Typically, a 2.5 to 3-fold excess of the Grignard reagent is used. This excess is necessary to account for the acidic proton on the proline nitrogen and to drive the reaction to completion.

-

Cool the Grignard solution to 0 °C.

-

Slowly add the proline ester solution to the Grignard reagent dropwise. The temperature should be maintained at 0 °C to control the exothermic reaction and minimize side products.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours to ensure complete conversion.

Step 3: Work-up and Purification

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. This protonates the alkoxide intermediate and neutralizes any remaining Grignard reagent.

-

Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., n-hexane/chloroform) to obtain pure (S)-Diphenyl(pyrrolidin-2-yl)methanol as a crystalline solid.[8]

Reaction Mechanism: Grignard Addition to Proline Ester

The synthesis relies on the nucleophilic addition of the Grignard reagent to the ester carbonyl.

Caption: Mechanism of this compound Synthesis.

The reaction proceeds through a two-fold addition of the phenylmagnesium bromide. The first equivalent attacks the ester carbonyl to form a hemiketal intermediate, which then collapses to form a diphenyl ketone intermediate. A second equivalent of the Grignard reagent then attacks the ketone to form a magnesium alkoxide, which is subsequently protonated during the aqueous work-up to yield the final tertiary alcohol.[9]

Part 3: Core Application in Asymmetric Catalysis - The Corey-Bakshi-Shibata (CBS) Reduction

The primary application of enantiomerically pure this compound is as a precursor to the chiral oxazaborolidine catalyst used in the Corey-Bakshi-Shibata (CBS) reduction.[10] This reaction is a cornerstone of modern asymmetric synthesis, enabling the highly enantioselective reduction of prochiral ketones to chiral secondary alcohols.

The CBS Catalyst and its Formation

The active catalyst is an oxazaborolidine, which is formed in situ from the reaction of this compound with a borane source, such as borane-dimethyl sulfide complex (BMS) or borane-THF complex.

Caption: Catalytic Cycle of the CBS Reduction.

Part 4: Further Applications in Drug Development

Beyond the CBS reduction, this compound and its derivatives are valuable chiral building blocks and catalysts in the synthesis of various pharmaceutical agents.

-

Synthesis of (S)-Duloxetine: The (R)-enantiomer is used as a reagent in the synthesis of the antidepressant drug (S)-duloxetine. [3]* Organocatalysis: Derivatives of this compound, such as its silyl ethers, are employed as organocatalysts in various asymmetric transformations, including Michael additions and domino reactions. [11][12]* Chiral Ligands: The pyrrolidine nitrogen and the hydroxyl group can act as coordination sites for metal centers, making these compounds useful as chiral ligands in metal-catalyzed asymmetric reactions.

-

Precursors for Other Chiral Auxiliaries: this compound serves as a versatile starting material for the synthesis of a wide range of other chiral auxiliaries and catalysts. [13]

Part 5: Spectroscopic Characterization

The structure and purity of this compound are typically confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy

A representative ¹H NMR spectrum of this compound in CDCl₃ would exhibit the following characteristic signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.6 | m | 10H | Aromatic protons (two phenyl groups) |

| ~ 4.0 - 4.2 | m | 1H | CH proton at position 2 of the pyrrolidine ring |

| ~ 2.8 - 3.1 | m | 2H | CH₂ protons at position 5 of the pyrrolidine ring |

| ~ 1.5 - 2.0 | m | 4H | CH₂ protons at positions 3 and 4 of the pyrrolidine ring |

| Variable | br s | 2H | OH and NH protons (exchangeable with D₂O) |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent, concentration, and the specific enantiomer. A publicly available ¹H NMR spectrum can be found on resources like ChemicalBook. [7][14]

Part 6: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. [5][8]* Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. [8]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. [8]* Hazards: May cause skin, eye, and respiratory irritation. [15] Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before use. [15][16]

References

-

Wikipedia. Diphenylprolinol. [Link]

-

Synthesis of (S)-Diphenyl(pyrrolidin-2-yl)methanol. In Organic Synthesis Based on Name Reactions. Elsevier. [Link]

-

PubChem. Diphenylprolinol. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. (R)-Diphenyl(pyrrolidin-2-yl)methanol. [Link]

-

Grokipedia. Corey–Itsuno reduction. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

ResearchGate. New Chiral Pyridine Prolinol Derivatives and Preliminary Study on Asymmetric Catalytic Reaction. [Link]

-

NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]

-

Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]

-

Wikipedia. Corey–Itsuno reduction. [Link]

-

PubMed. Asymmetric Flow Reactions Catalyzed by Immobilized Diphenylprolinol Alkyl Ether: Michael Reaction and Domino Reactions. [Link]

-

ResearchGate. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. [Link]

-

Organic Syntheses. (S)-1,1-Diphenylprolinol Trimethylsilyl Ether. [Link]

-

Organic Syntheses. (R)-(+)-2-(DIPHENYLHYDROXYMETHYL)PYRROLIDINE. [Link]

-

Aspira Chemical. (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol, 98%. [Link]

-

ResearchGate. Catalytic asymmetric tandem Michael/Henry reaction catalyzed by diphenylprolinol silyl ether 15. [Link]

-

Organic Syntheses. (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c]O[1][2][8]XAZABOROLE-BORANE COMPLEX. [Link]

-

YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Synthesis of diphenyl-2-pyrrolidinyl-methanol and diphenyl-2-pyrrolidinyl-methane [erowid.org]

- 3. rsc.org [rsc.org]

- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. US5527923A - Process for preparing enantiomerically pure diarylprolinols - Google Patents [patents.google.com]

- 7. (R)-(+)-a,a-Diphenyl-2-pyrrolidinemethanol(22348-32-9) 1H NMR [m.chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. grokipedia.com [grokipedia.com]

- 11. Asymmetric Flow Reactions Catalyzed by Immobilized Diphenylprolinol Alkyl Ether: Michael Reaction and Domino Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol(112068-01-6) 1H NMR spectrum [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

Discovery and history of diphenylprolinol catalysts

An In-Depth Technical Guide to the Discovery and History of Diphenylprolinol Catalysts

Authored by Gemini, Senior Application Scientist

Abstract

The advent of asymmetric organocatalysis marked a paradigm shift in synthetic chemistry, establishing a third pillar alongside biocatalysis and metal catalysis.[1] Within this domain, the development of small organic molecules capable of inducing high stereoselectivity has been transformative. This guide provides a comprehensive overview of the discovery, history, and application of a cornerstone class of organocatalysts: the diarylprolinol silyl ethers, commonly known as Hayashi-Jørgensen catalysts. We will explore the historical context that set the stage for their development, delve into their mechanistic underpinnings, detail their synthesis, and showcase their profound impact on asymmetric synthesis through key applications and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking a deep technical understanding of these powerful catalytic tools.

The Genesis of an Idea: From Enzymes to Amino Acids

For decades, the synthesis of single-enantiomer compounds was dominated by two primary approaches: biocatalysis, which harnesses the exquisite selectivity of enzymes, and transition metal catalysis, which uses chiral metal complexes.[2] A pivotal conceptual breakthrough occurred with the realization that the catalytic activity of some enzymes could be mimicked by their core functional units—often simple amino acids.

The groundwork was laid in the 1970s with the Hajos-Parrish-Eder-Sauer-Wiechert reaction, which demonstrated that the amino acid (S)-proline could catalyze an intramolecular aldol reaction with high enantioselectivity.[3][4] This discovery, while significant, was largely viewed as a specific curiosity rather than the dawn of a new field.[5]

The true renaissance of organocatalysis ignited in 2000 with two nearly simultaneous publications. Benjamin List, Carlos Barbas, and Richard Lerner reported that proline itself could effectively catalyze intermolecular asymmetric aldol reactions, mimicking the enamine-based mechanism of Class I aldolase enzymes.[6][7][8][9] Concurrently, David MacMillan introduced the concept of "organocatalysis" and developed chiral imidazolidinone catalysts that operated through an iminium ion activation mechanism.[10][11] This collective work, which led to the 2021 Nobel Prize in Chemistry for List and MacMillan, established that small, robust, and metal-free organic molecules could serve as general and powerful catalysts for asymmetric transformations.[10][11]

The Rise of Diphenylprolinol Catalysts: Solving Proline's Limitations

While proline was revolutionary, it was not without practical drawbacks. Its high polarity limited its solubility in many common organic solvents, and reactions often required high catalyst loadings (typically 20-30 mol%) and long reaction times.[4][12] These limitations spurred a search for more active and soluble proline derivatives.

Around 2005, two research groups independently converged on a highly effective solution: modifying the proline scaffold with a bulky, lipophilic diarylprolinol silyl ether group. The groups of Yujiro Hayashi in Japan and Karl Anker Jørgensen in Denmark introduced (S)-2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine and related structures.[13][14] These catalysts, now widely known as Hayashi-Jørgensen catalysts , proved to be far more soluble and significantly more active than proline, often achieving excellent results with catalyst loadings as low as 1-5 mol%.[13][15][16] The bulky diaryl group was the key innovation, creating a well-defined chiral pocket that sterically shielded one face of the reactive intermediate, leading to exceptional levels of enantioselectivity.[17]

Mechanism of Action: Enamine and Iminium Catalysis

Diphenylprolinol silyl ethers operate primarily through two well-established catalytic cycles, leveraging the secondary amine of the pyrrolidine ring.[13] The specific pathway depends on the nature of the substrates.

Enamine Catalysis (HOMO Activation)

This is the most common mode of action for these catalysts, particularly in reactions involving aldehydes or ketones as nucleophiles (e.g., Michael additions, aldol reactions).[6][13]

-

Enamine Formation: The catalyst's secondary amine condenses with a carbonyl compound (e.g., an aldehyde) to form a chiral enamine intermediate. This process raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the α-carbon strongly nucleophilic.

-

Stereoselective Attack: The bulky diphenyl(trimethylsilyloxy)methyl group effectively blocks one face of the enamine. The electrophile (e.g., a nitroalkene or enone) can therefore only approach from the unshielded face, ensuring a highly controlled stereochemical outcome.

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by trace water, releasing the product and regenerating the chiral amine catalyst to complete the cycle.

Figure 1: Generalized enamine catalytic cycle for diphenylprolinol catalysts.

Iminium Catalysis (LUMO Activation)

When reacting α,β-unsaturated aldehydes, the catalyst can instead form a chiral iminium ion. This activation mode lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), rendering the β-carbon highly electrophilic and susceptible to attack by a nucleophile. This pathway is crucial for reactions like the Diels-Alder reaction.[14]

Synthesis of the Catalyst

The most common Hayashi-Jørgensen catalyst, (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine, is readily prepared in a two-step sequence from commercially available (S)-proline.[18][19][20]

-

Grignard Addition: The process begins with the addition of a Grignard reagent, such as phenylmagnesium bromide, to an ester of (S)-proline. This reaction introduces the two phenyl groups to form the key intermediate, (S)-α,α-diphenyl-2-pyrrolidinemethanol.[20]

-

Silylation: The resulting alcohol is then protected as a silyl ether. A common and efficient method involves reacting the alcohol with a silylating agent like trimethylsilyl chloride (TMSCl) in the presence of a base such as imidazole.[19] This step enhances the catalyst's solubility and stability.

Figure 2: Workflow for the synthesis of the Hayashi-Jørgensen catalyst.

Key Applications in Asymmetric Synthesis

The mild reaction conditions, high selectivity, and operational simplicity of diphenylprolinol silyl ether catalysts have led to their widespread adoption in a vast array of chemical transformations.

Asymmetric Michael Addition

The conjugate addition of aldehydes to Michael acceptors like enones and nitroalkenes is a flagship application.[15][16] These catalysts consistently provide products with exceptional enantioselectivities, often exceeding 95-99% ee.[15][21] The reaction is highly reliable for forming carbon-carbon bonds and setting adjacent stereocenters.

Table 1: Representative Michael Addition of Aldehydes to Methyl Vinyl Ketone Catalyzed by Diphenylprolinol Methyl Ether *

| Aldehyde (Donor) | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |

| Hydrocinnamaldehyde | 1 | 24 | 88 | 99 |

| Propanal | 5 | 24 | 91 | 95 |

| Hexanal | 5 | 24 | 85 | 96 |

| Cyclohexanecarboxaldehyde | 5 | 48 | 80 | 97 |

*Data sourced from Chi, Y. & Gellman, S. H. (2005). Org. Lett., 7(19), 4253-4256.[15][21]

Domino and Cascade Reactions

A significant advantage of these catalysts is their ability to orchestrate complex domino (or cascade) reactions, where multiple bond-forming events occur in a single pot.[22] For instance, a Michael addition can be followed by an intramolecular Henry (nitro-aldol) reaction to rapidly construct complex cyclic systems with multiple stereocenters from simple acyclic precursors.[23][24] This strategy dramatically increases molecular complexity in a single, highly efficient step.

Asymmetric α-Functionalization

Beyond C-C bond formation, these catalysts enable the direct and enantioselective introduction of heteroatoms at the α-position of aldehydes and ketones. This includes reactions such as α-amination and α-fluorination, providing direct access to chiral α-amino aldehydes and α-fluoro carbonyls, which are valuable building blocks in medicinal chemistry.[25][26]

Experimental Protocol: Asymmetric Michael Addition

The following protocol is a representative example of a diphenylprolinol silyl ether-catalyzed Michael addition between an aldehyde and a nitroalkene.

Figure 3: Step-by-step workflow for a typical Michael addition protocol.

Detailed Step-by-Step Methodology:

-

Preparation: To a clean, dry vial equipped with a magnetic stir bar, add the nitroalkene (1.0 equiv) and the chosen solvent (e.g., THF, CH₂Cl₂).

-

Catalyst Addition: Add the (S)-2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine catalyst (0.01-0.10 equiv).

-

Substrate Addition: Add the aldehyde (1.2-2.0 equiv) to the mixture.

-

Reaction: Seal the vial and stir the reaction mixture at the specified temperature (often room temperature) for the required time (typically 12-48 hours).

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction by adding a dilute aqueous acid solution (e.g., 1N HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the desired product.

-

Analysis: Characterize the product by NMR and mass spectrometry. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Conclusion and Future Outlook

The discovery of diphenylprolinol silyl ether catalysts by Hayashi and Jørgensen was a landmark achievement in the field of organocatalysis. By elegantly addressing the practical limitations of proline, they unlocked a new level of efficiency and applicability for enamine and iminium ion catalysis. These catalysts have become indispensable tools for the construction of complex chiral molecules, finding application in total synthesis and drug discovery.[27]

The field continues to evolve, with current research focusing on immobilizing these catalysts on solid supports (such as polymers or magnetic nanoparticles) to facilitate recovery and recycling, a key principle of green chemistry.[28][29] Furthermore, their integration into continuous flow chemistry systems is enabling more efficient and scalable synthetic processes, ensuring that the legacy of diphenylprolinol catalysts will continue to shape the future of chemical synthesis.[30]

References

-

Chi, Y., & Gellman, S. H. (2005). Diphenylprolinol Methyl Ether: A Highly Enantioselective Catalyst for Michael Addition of Aldehydes to Simple Enones. Organic Letters, 7(19), 4253–4256. [Link][15][31]

-

Organic Chemistry Portal. (n.d.). Diphenylprolinol Methyl Ether: A Highly Enantioselective Catalyst for Michael Addition of Aldehydes to Simple Enones. [Link][16]

-

Chi, Y., & Gellman, S. H. (2005). Diphenylprolinol methyl ether: a highly enantioselective catalyst for Michael addition of aldehydes to simple enones. Organic Letters, 7(19), 4253-6. [Link][21]

-

ASBMB Today. (2021). Nobel Prize recognizes development of asymmetric organic catalysis. [Link][10]

-

Moberg, C. (2012). Mechanism of Diphenylprolinol Silyl Ether Catalyzed Michael Addition Revisited—but Still Controversial. Angewandte Chemie International Edition, 51(51), 12694-12696. [Link][17]

-

Wang, W., et al. (2009). Diphenylprolinol silyl ether as a catalyst in an enantioselective, catalytic michael reaction for the formation of alpha,alpha-disubstituted alpha-amino acid derivatives. Chemistry, an Asian journal, 4(2), 246-9. [Link][32]

-

Chem-Station. (2015). Hayashi-Jørgensen Catalyst. [Link][13]

-

Wang, Z., et al. (2018). Asymmetric Synthesis of Noradamantane Scaffolds via Diphenylprolinol Silyl Ether‐Mediated Domino Michael/Epimerization/Michael (or Aldol)/1,2‐Addition Reactions. Angewandte Chemie International Edition, 57(48), 15813-15817. [Link][22]

-

Alza, E., et al. (2011). Solid supported Hayashi–Jørgensen catalyst as an efficient and recyclable organocatalyst for asymmetric Michael addition reactions. Catalysis Science & Technology, 1(6), 1025-1031. [Link][28]

-

Cores, A., et al. (2023). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Chemical Society Reviews, 52(2), 534-569. [Link][2]

-

Blackmond, D. G. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 101(16), 5732-5736. [Link][33]

-

Hayashi, Y., et al. (2022). Asymmetric Flow Reactions Catalyzed by Immobilized Diphenylprolinol Alkyl Ether: Michael Reaction and Domino Reactions. Chemistry, an Asian journal, 17(14), e202200314. [Link][30]

-

List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396. [Link][7]

-

MacMillan, D. W. C. (2008). The advent and development of organocatalysis. Nature, 455(7211), 304-308. [Link][5]

-

Wang, C., et al. (2012). Jørgensen–Hayashi catalysts supported on poly(ethylene glycol)s as highly efficient and reusable organocatalysts for the enamine-catalyzed asymmetric Michael reaction. Organic & Biomolecular Chemistry, 10(42), 8543-8549. [Link][29]

-

De Nino, A., et al. (2019). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 24(18), 3349. [Link][12]

-

Wikipedia. (n.d.). Proline-catalyzed aldol reactions. [Link][3]

-

IMQ. (2021). Organocatalysis: What makes it so special – and worthy of the Nobel Prize in Chemistry? [Link][11]

-

Molbase. (n.d.). (S)-(-)-ALPHA,ALPHA-DIPHENYL-2-PYRROLIDINYL METHYLTMS ETHER Synthesis. [Link][19]

-

ResearchGate. (n.d.). Evolution and historical highlights of organocatalysis. [Link][1]

-

Hayashi, Y., et al. (2007). Diphenylprolinol Silyl Ether as a Catalyst in an Enantioselective, Catalytic, Tandem Michael/Henry Reaction for the Control of Four Stereocenters. Angewandte Chemie International Edition, 46(23), 4377-4380. [Link][23]

-

Semantics Scholar. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. [Link][8]

-

List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link][9]

-

Google Patents. (n.d.). Process for preparing enantiomerically pure diarylprolinols. [20]

-

Ishihara, K., & Nakano, K. (2005). Diarylprolinol Silyl Ether as Catalyst of an exo-Selective, Enantioselective Diels−Alder Reaction. Organic Letters, 7(12), 2591–2594. [Link][14]

-

Nicewicz, D. A., & MacMillan, D. W. C. (2013). Enantioselective Direct α‑Amination of Aldehydes via a Photoredox Mechanism. Journal of the American Chemical Society, 135(31), 11521-11524. [Link][25]

-

Afonso, A., et al. (2014). Direct catalytic enantioselective amination of ketones for the formation of tri- and tetrasubstituted stereocenters. Nature Chemistry, 6(10), 888-892. [Link][26]

-

ResearchGate. (n.d.). Catalytic asymmetric tandem Michael/Henry reaction catalyzed by diphenylprolinol silyl ether 15. [Link][24]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 4. Organocatalysis - Wikipedia [en.wikipedia.org]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. List-Barbas Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. List, B., Lerner, R.A. and Barbas III, C.F. (2000) Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122, 2395-2396. - References - Scientific Research Publishing [scirp.org]

- 8. Proline-Catalyzed Direct Asymmetric Aldol Reactions (2000) | Benjamin List | 2634 Citations [scispace.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Nobel Prize recognizes development of asymmetric organic catalysis [asbmb.org]

- 11. Organocatalysis: What makes it so special? - Science to go. [science-to-go.com]

- 12. mdpi.com [mdpi.com]

- 13. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]